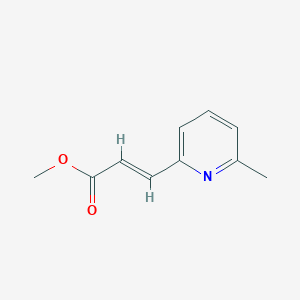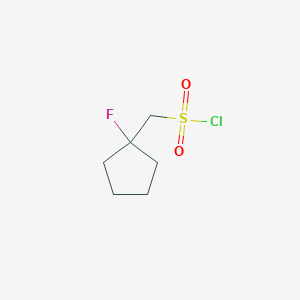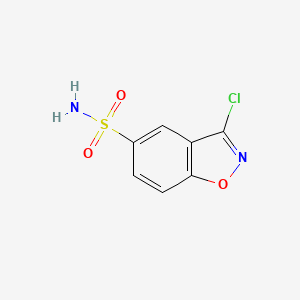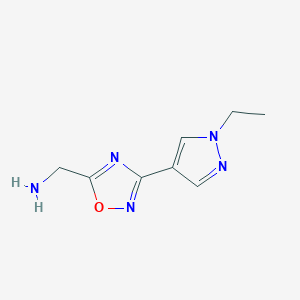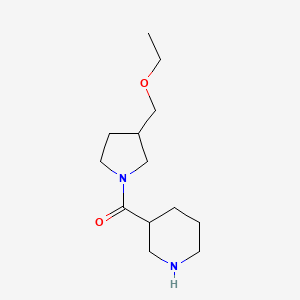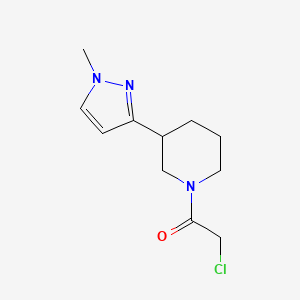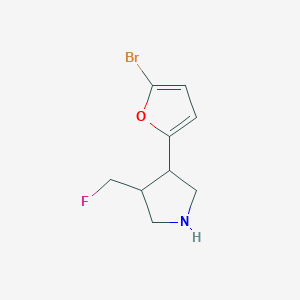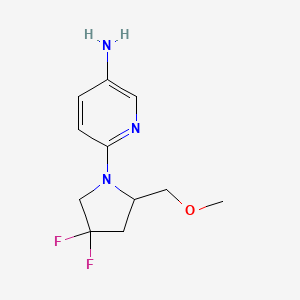
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
The compound “6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains two fluorine atoms and a methoxymethyl group .
Molecular Structure Analysis
The pyrrolidine and pyridine rings in similar compounds have been found to adopt half-chair and planar conformations, respectively . The presence of the fluorine atoms and the methoxymethyl group likely influences the overall conformation and reactivity of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Chemical Characteristics
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in various synthetic processes, indicating its utility in the development of new chemical entities. The compound exhibits versatility due to its structural features, which make it a candidate for the synthesis of novel compounds with potential applications in different scientific fields.
Chemical Synthesis and Library Creation :
- The compound is used as a building block in chemical synthesis, forming a part of fluorinated heterocyclic scaffolds. These scaffolds are synthesized through a series of chemical reactions including Michael addition, Mannich reaction, and Dieckmann condensation, indicating the compound's reactivity and its potential for creating diverse molecular libraries (Revanna et al., 2013).
Intermediate for Bioactive Molecules :
- It serves as an intermediate in the synthesis of bioactive molecules, showcasing its significance in the field of medicinal chemistry. The compound's structural framework is adaptable for generating various bioactive entities (Kotian et al., 2005).
Role in Pyrrole Derivatives :
- Pyrrole and its derivatives, like 6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, are crucial in the formation of important biological molecules and have applications in creating dyes, solvents, and derivatives due to their extensive delocalization and aromatic character. These compounds are synthesized through condensation reactions, highlighting their significance in organic chemistry and material sciences (Anderson & Liu, 2000).
Molecular Interaction and Hydrogen Bonding :
- The compound's derivatives exhibit unique molecular conformations and intermolecular hydrogen bonding patterns. These properties are essential for understanding molecular interactions, which is fundamental in the development of new materials and drugs (Böck et al., 2021).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have diverse modes of action, often involving interactions with proteins or enzymes that lead to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives, due to their heteroatomic saturated ring systems, allow a greater chance of generating structural diversity, which can lead to different ADME properties .
Propiedades
IUPAC Name |
6-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-17-6-9-4-11(12,13)7-16(9)10-3-2-8(14)5-15-10/h2-3,5,9H,4,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRDGQQMRSXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=NC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)

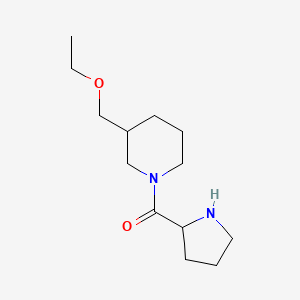
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

